TCO-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

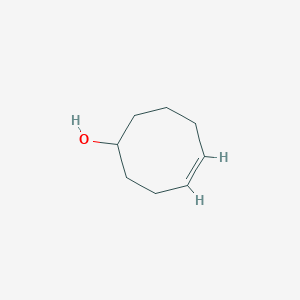

TCO-OH: , also known as trans-cyclooctenol, is a compound that has gained significant attention in the field of bioorthogonal chemistry. It is a derivative of trans-cyclooctene, characterized by the presence of a hydroxyl group. This compound is particularly notable for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a subset of click chemistry reactions. These reactions are highly valued for their rapid kinetics and biocompatibility, making this compound a valuable tool in various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of TCO-OH typically involves the photoisomerization of cis-cyclooctene. This process can be carried out using a flow photoreactor, which allows for efficient and high-yield production of trans-cyclooctene derivatives. The reaction conditions often include the use of ultraviolet light to induce the isomerization, and the process can be optimized to produce high yields of this compound .

Industrial Production Methods: While the industrial production of this compound is not as widespread as some other chemicals, the methods used in laboratory settings can be scaled up. The use of flow photoreactors in an industrial setting can facilitate the large-scale production of this compound, ensuring a consistent supply for various applications .

Análisis De Reacciones Químicas

Types of Reactions: TCO-OH is known for its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are a type of cycloaddition that occurs between a trans-cyclooctene and an azide, forming a stable triazole product. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological systems .

Common Reagents and Conditions: The primary reagents used in reactions involving this compound are azides and tetrazines. The reaction conditions are typically mild, often occurring at room temperature and in aqueous environments. This makes this compound particularly useful for in vivo applications where harsh conditions are not feasible .

Major Products: The major products formed from reactions involving this compound are triazoles and dihydropyridazines. These products are formed through the cycloaddition reactions with azides and tetrazines, respectively. These products are stable and can be used in various downstream applications .

Aplicaciones Científicas De Investigación

Applications in Chemical Biology

1. Bioorthogonal Chemistry

- TCO-OH serves as a bioorthogonal tag in various chemical biology applications. It reacts rapidly with tetrazines, enabling the selective labeling of biomolecules without interfering with biological processes. This property is crucial for studying protein interactions and cellular dynamics.

2. Drug Delivery Systems

- This compound is utilized in designing drug delivery systems where it can be conjugated to therapeutic agents. The “click-to-release” strategy allows for the controlled release of drugs at targeted sites, enhancing therapeutic efficacy while minimizing side effects. For instance, this compound has been used to attach doxorubicin to tumor tissues, where it can be activated by tetrazine-triggered release mechanisms .

Biomedical Imaging

1. Radiolabeling

- In nuclear medicine, this compound plays a pivotal role in radiolabeling biomolecules. Its ability to form stable conjugates with radiotracers facilitates pretargeted imaging techniques, allowing for enhanced visualization of tumors. This method reduces radiation exposure to healthy tissues while improving the contrast of imaging results .

2. Positron Emission Tomography (PET)

- This compound-based conjugates have been explored in PET imaging applications. In preclinical studies, antibody-drug conjugates utilizing this compound demonstrated effective site-specific delivery of radioactive cargo in animal models, showcasing its potential for cancer diagnostics .

Case Studies

Challenges and Future Directions

Despite its promising applications, challenges remain in optimizing the stability and reactivity of this compound derivatives. Future research may focus on developing new derivatives with enhanced properties for broader applications in therapeutics and diagnostics.

Mecanismo De Acción

The mechanism by which TCO-OH exerts its effects is primarily through its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained ring structure of trans-cyclooctene provides the necessary energy to drive the cycloaddition reaction with azides and tetrazines. This reaction occurs rapidly and specifically, forming stable triazole and dihydropyridazine products. The molecular targets of this compound are typically azides and tetrazines, which are introduced into biological systems or materials to facilitate the desired reactions .

Comparación Con Compuestos Similares

Trans-cyclooctene (TCO): The parent compound of TCO-OH, used in similar bioorthogonal reactions.

Cyclooctyne: Another strained alkyne used in SPAAC reactions, but with different reactivity and stability profiles.

Tetrazine: Often used as a reaction partner for this compound in bioorthogonal chemistry

Uniqueness: this compound is unique in its combination of a strained ring structure and a hydroxyl group. This combination allows for rapid and specific reactions with azides and tetrazines, while also providing a functional handle for further chemical modifications. This makes this compound particularly versatile and valuable in a wide range of scientific applications .

Propiedades

Fórmula molecular |

C8H14O |

|---|---|

Peso molecular |

126.2 g/mol |

Nombre IUPAC |

(4E)-cyclooct-4-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+ |

Clave InChI |

UCPDHOTYYDHPEN-OWOJBTEDSA-N |

SMILES |

C1CC=CCCC(C1)O |

SMILES isomérico |

C1C/C=C/CCC(C1)O |

SMILES canónico |

C1CC=CCCC(C1)O |

Apariencia |

Solid powder |

Pictogramas |

Corrosive |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TCO-OH |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.